molecular formula C9H11NOS B1296351 N-(4-Methylphenyl)-2-sulfanylacetamide CAS No. 34282-30-9

N-(4-Methylphenyl)-2-sulfanylacetamide

Cat. No. B1296351
CAS RN: 34282-30-9
M. Wt: 181.26 g/mol
InChI Key: VLDODKDSYUJVAK-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-sulfanylacetamide, also known as 4-MPSA, is an organosulfur compound with a variety of applications in the scientific and medical research fields. It is a versatile compound, as it can be used as a reagent, a catalyst, and a ligand in various organic and inorganic reactions. 4-MPSA is a stable compound, with a high melting point, and it is highly soluble in a variety of solvents.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Studies : Sulfanilamide derivatives, including structures similar to N-(4-Methylphenyl)-2-sulfanylacetamide, have been synthesized and characterized. These compounds have been evaluated for their antibacterial and antifungal activities, although they showed no significant antibacterial activity or antifungal activity upon modification of the benzene ring to CO–NH group or SO2–NH moiety (Lahtinen et al., 2014).

  • Structural and Vibrational Investigations : N-(2-Methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were synthesized, and their structures were extensively analyzed through various spectroscopic methods. These studies aimed to understand the influence of the methyl group on characteristic frequencies of the amide (-CONH-) group (Arjunan et al., 2009).

Pharmacological Evaluation

  • Anticancer Activity : A series of compounds, including those related to N-(4-Methylphenyl)-2-sulfanylacetamide, demonstrated anticancer activity against different cancer cell lines. This suggests potential applications in developing new treatments for specific types of cancer (Zyabrev et al., 2022).

  • Analgesic Effects : Derivatives of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide, related to the compound of interest, have shown significant analgesic activities in various tests. These findings indicate the potential for developing new analgesic drugs based on these molecular structures (Özkay et al., 2011).

properties

IUPAC Name

N-(4-methylphenyl)-2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDODKDSYUJVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303851
Record name N-(4-Methylphenyl)-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-2-sulfanylacetamide

CAS RN

34282-30-9
Record name NSC162718
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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